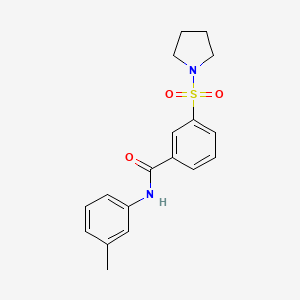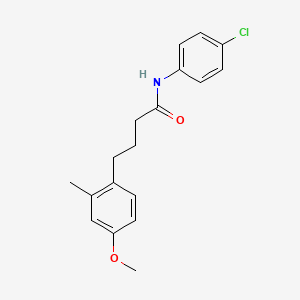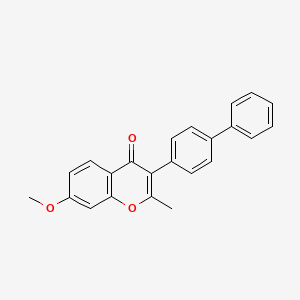
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, also known as CBZ, is a chemical compound that has been widely studied for its potential therapeutic properties. CBZ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 284.4 g/mol.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea is not fully understood, but it is believed to act through the inhibition of various cellular pathways involved in tumor growth and neurodegeneration. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are believed to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, inhibition of protein aggregation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has several advantages for use in lab experiments, including its low toxicity and high solubility in organic solvents. However, this compound has some limitations, including its relatively low potency compared to other anti-cancer drugs and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, including the development of more potent analogs, the optimization of drug delivery methods, and the investigation of its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its anti-tumor activity and potential use in the treatment of neurodegenerative diseases make it an attractive target for further research. While there are some limitations to its use in lab experiments, the development of more potent analogs and optimization of drug delivery methods may help overcome these challenges. Overall, this compound represents a promising area of research for the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea can be achieved through the reaction of 6-methyl-1,3-benzothiazol-2-amine with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through the addition of a reducing agent. The purity of the synthesized this compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity against a variety of cancer cell lines, including lung, breast, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYGKDSUYGPMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)


![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)


![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)


![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
